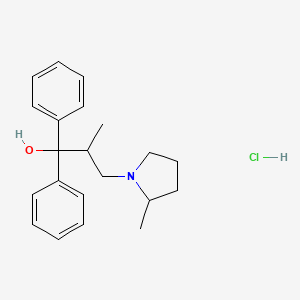
1-Benzyl-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a benzyl group and two methoxy groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,4-dimethoxybenzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of 2,4-dimethoxybenzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Methylation of Hydroquinone: Another method involves the methylation of hydroquinone using dimethyl sulfate and an alkali.
Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form hydroquinones.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Major Products:
Nitration: Produces nitro derivatives.
Halogenation: Produces halogenated derivatives such as chlorobenzene or bromobenzene.
Scientific Research Applications
1-Benzyl-2,4-dimethoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-2,4-dimethoxybenzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products.
Oxidation-Reduction Reactions: The methoxy groups can undergo oxidation to form quinones, which are important intermediates in various biochemical pathways.
Comparison with Similar Compounds
1,4-Dimethoxybenzene: Similar in structure but lacks the benzyl group.
1,2-Dimethoxybenzene: Another isomer with methoxy groups at different positions, used in similar applications.
Uniqueness: The benzyl group enhances its ability to participate in various chemical reactions and increases its utility in synthetic chemistry .
Properties
CAS No. |
32565-33-6 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-benzyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C15H16O2/c1-16-14-9-8-13(15(11-14)17-2)10-12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
IEOVVEVOQIDCBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CC2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


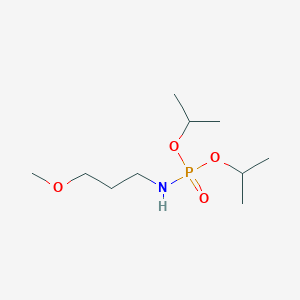
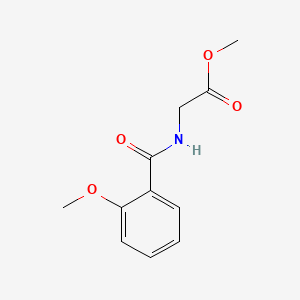
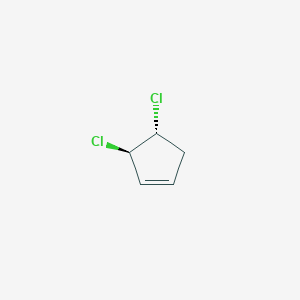

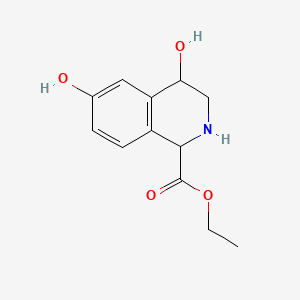

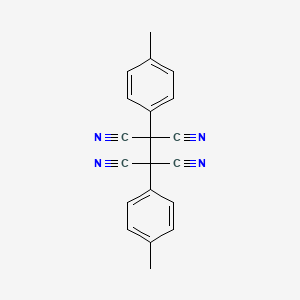

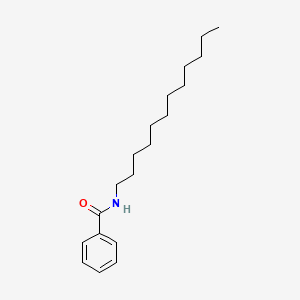
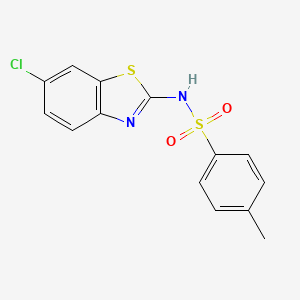
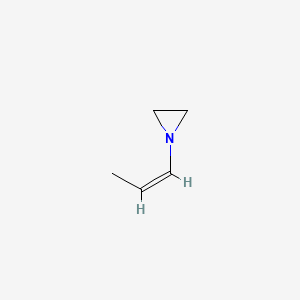
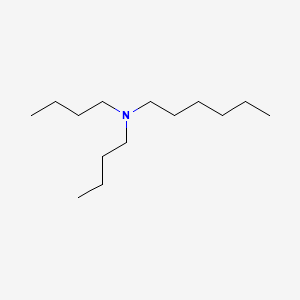
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)
